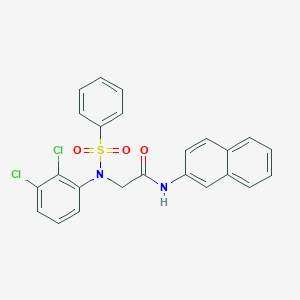
1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide, also known as APC, is a chemical compound that has been widely researched for its potential use in cancer treatment.
Wirkmechanismus
The mechanism of action of 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases, which play a key role in cell cycle regulation.
Biochemical and Physiological Effects:
1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to decrease the expression of certain genes involved in cell cycle regulation and DNA repair. 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide has also been found to induce the expression of genes involved in apoptosis and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide in lab experiments is that it has been extensively studied and its anticancer properties are well-established. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer treatment.
Zukünftige Richtungen
There are several future directions for further research on 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more effective synthesis methods for 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide. Another area of research is the identification of the specific enzymes and pathways targeted by 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide, which could lead to the development of more targeted cancer treatments. Additionally, further studies are needed to determine the optimal dosing and delivery methods for 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide in cancer treatment.
Synthesemethoden
The synthesis of 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide involves the reaction of 1-methyl-2-oxo-2-(phenylamino) ethyl acetate with phenylhydrazine in the presence of acetic acid. The resulting product is then treated with anhydrous aluminum chloride to yield 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
1-(1-anilino-1-oxopropan-2-yl)-N-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14(18(24)20-15-8-4-2-5-9-15)23-13-12-17(22-23)19(25)21-16-10-6-3-7-11-16/h2-14H,1H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDCJXYGWLFUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N2C=CC(=N2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-6-{[3-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6050674.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]pyridine](/img/structure/B6050687.png)
![N-[2-(dimethylamino)ethyl]-4-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6050688.png)


![2-(4-chlorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6050711.png)
![2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B6050722.png)
![7-(2,3-difluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6050729.png)

![ethyl 2-[(4-nitrophenyl)amino]-4-oxo-5-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6050734.png)
![(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6050741.png)
amino]carbonyl}benzoate](/img/structure/B6050749.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B6050761.png)
